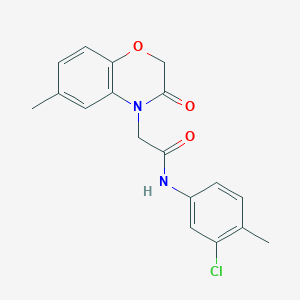![molecular formula C22H31N3O B4645876 2-[4-(1-adamantyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B4645876.png)
2-[4-(1-adamantyl)-1-piperazinyl]-N-phenylacetamide
Descripción general
Descripción
2-[4-(1-adamantyl)-1-piperazinyl]-N-phenylacetamide is a chemical compound that is commonly known as Adapalene. It is a synthetic retinoid that is used in the treatment of acne. Adapalene is a third-generation retinoid that was developed to overcome the limitations of the first and second-generation retinoids. It has been shown to be effective in the treatment of acne vulgaris, and it is also being investigated for its potential use in the treatment of other skin disorders.
Mecanismo De Acción
Adapalene works by binding to specific retinoid receptors in the skin. This binding activates the retinoid receptors, which leads to the normalization of the differentiation of skin cells and the reduction of inflammation. Adapalene also has anti-inflammatory properties, which further contribute to its effectiveness in the treatment of acne.
Biochemical and Physiological Effects:
Adapalene has been shown to have a number of biochemical and physiological effects on the skin. It normalizes the differentiation of skin cells, reduces inflammation, and promotes the shedding of dead skin cells. It also has antioxidant properties, which may help to protect the skin from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adapalene has several advantages for use in lab experiments. It is a well-studied compound that has been extensively tested for its safety and efficacy. It is also relatively stable and easy to handle. However, Adapalene does have some limitations. It is a synthetic compound that may not accurately reflect the properties of natural compounds. It is also a complex molecule that may be difficult to synthesize in large quantities.
Direcciones Futuras
There are several future directions for the study of Adapalene. One area of research is the investigation of its potential use in the treatment of other skin disorders, such as psoriasis and photoaging. Another area of research is the development of new synthetic retinoids that may be more effective than Adapalene. Finally, there is a need for further research into the biochemical and physiological effects of Adapalene, particularly in relation to its antioxidant properties.
Aplicaciones Científicas De Investigación
Adapalene has been extensively studied for its use in the treatment of acne vulgaris. It has been shown to be effective in reducing the number and severity of acne lesions, and it is also effective in preventing the formation of new acne lesions. Adapalene is also being investigated for its potential use in the treatment of other skin disorders, such as psoriasis and photoaging.
Propiedades
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c26-21(23-20-4-2-1-3-5-20)16-24-6-8-25(9-7-24)22-13-17-10-18(14-22)12-19(11-17)15-22/h1-5,17-19H,6-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHDHHOLWSVBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4645809.png)
![methyl (3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4645817.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4645829.png)
![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B4645844.png)
![methyl (4-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4645852.png)

![3-(3-methoxyphenyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4645866.png)


![ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4645906.png)
![1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-amine](/img/structure/B4645910.png)
![2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4645917.png)
![3-({[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4645924.png)